molecular formula C20H12ClFO4 B14977089 3-[(2-chloro-4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(2-chloro-4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B14977089
M. Wt: 370.8 g/mol
InChI Key: QFTBLPQJXRYREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloro-4-fluorophenyl)methoxy]-1-hydroxy-9H-xanthen-9-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a xanthene core substituted with a hydroxy group and a methoxy group attached to a chlorofluorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-4-fluorophenyl)methoxy]-1-hydroxy-9H-xanthen-9-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the xanthene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxy group: This can be achieved through selective hydroxylation reactions.

    Attachment of the chlorofluorophenyl group: This step often involves nucleophilic substitution reactions where the chlorofluorophenyl group is introduced using suitable reagents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-4-fluorophenyl)methoxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

3-[(2-Chloro-4-fluorophenyl)methoxy]-1-hydroxy-9H-xanthen-9-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-4-fluorophenyl)methoxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.

    Erlotinib: Another tyrosine kinase inhibitor with similar applications.

    Lapatinib: Used in the treatment of breast cancer.

Uniqueness

3-[(2-Chloro-4-fluorophenyl)methoxy]-1-hydroxy-9H-xanthen-9-one is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a xanthene core with a chlorofluorophenyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H12ClFO4

Molecular Weight

370.8 g/mol

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H12ClFO4/c21-15-7-12(22)6-5-11(15)10-25-13-8-16(23)19-18(9-13)26-17-4-2-1-3-14(17)20(19)24/h1-9,23H,10H2

InChI Key

QFTBLPQJXRYREL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=C(C=C4)F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.